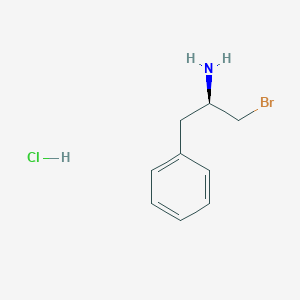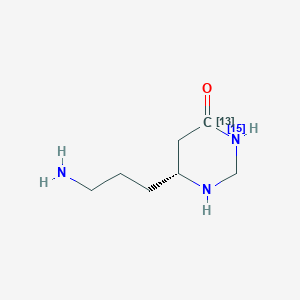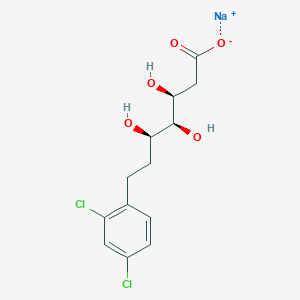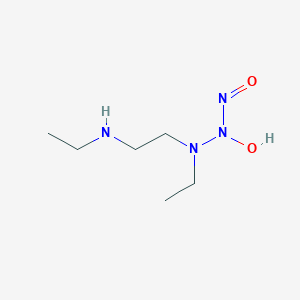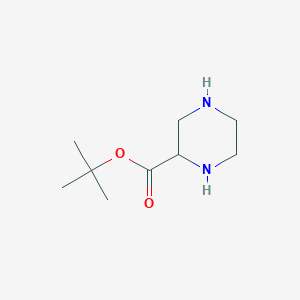![molecular formula C13H14O4 B115510 4-ベンゾ[1,3]ジオキソール-5-イル-4-ヒドロキシシクロヘキサノン CAS No. 150019-57-1](/img/structure/B115510.png)
4-ベンゾ[1,3]ジオキソール-5-イル-4-ヒドロキシシクロヘキサノン
概要
説明
4-Benzo[1,3]dioxol-5-yl-4-hydroxycyclohexanone is an organic compound with the molecular formula C₁₃H₁₄O₄ and a molecular weight of 234.25 g/mol This compound features a cyclohexanone ring substituted with a benzo[1,3]dioxole moiety and a hydroxyl group
科学的研究の応用
4-Benzo[1,3]dioxol-5-yl-4-hydroxycyclohexanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reference standard in analytical chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes
作用機序
Target of Action
It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
As a compound used in proteomics research , it likely interacts with its targets to induce changes at the molecular level.
Result of Action
, it has been used in research for its potential antiproliferative activity against cancer cells.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzo[1,3]dioxol-5-yl-4-hydroxycyclohexanone typically involves the following steps:
Formation of the Benzo[1,3]dioxole Moiety: The benzo[1,3]dioxole group can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Cyclohexanone Derivative Formation: The benzo[1,3]dioxole derivative is then reacted with cyclohexanone in the presence of a base to form the desired product.
Industrial Production Methods
While specific industrial production methods for 4-Benzo[1,3]dioxol-5-yl-4-hydroxycyclohexanone are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
4-Benzo[1,3]dioxol-5-yl-4-hydroxycyclohexanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group in the cyclohexanone ring can be reduced to form an alcohol.
Substitution: The benzo[1,3]dioxole moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Formation of 4-Benzo[1,3]dioxol-5-yl-4-oxocyclohexanone or 4-Benzo[1,3]dioxol-5-yl-4-carboxycyclohexanone.
Reduction: Formation of 4-Benzo[1,3]dioxol-5-yl-4-hydroxycyclohexanol.
Substitution: Various substituted derivatives of the benzo[1,3]dioxole moiety.
類似化合物との比較
Similar Compounds
4-Benzo[1,3]dioxol-5-yl-4-hydroxycyclohexanol: A reduced form of the compound with similar structural features.
4-Benzo[1,3]dioxol-5-yl-4-oxocyclohexanone: An oxidized form with a ketone group instead of a hydroxyl group.
4-Benzo[1,3]dioxol-5-yl-4-carboxycyclohexanone: An oxidized form with a carboxylic acid group.
Uniqueness
4-Benzo[1,3]dioxol-5-yl-4-hydroxycyclohexanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzo[1,3]dioxole moiety and hydroxyl group make it a versatile compound for various applications in research and industry .
特性
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c14-10-3-5-13(15,6-4-10)9-1-2-11-12(7-9)17-8-16-11/h1-2,7,15H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBCBGZLNXQEEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1=O)(C2=CC3=C(C=C2)OCO3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80569943 | |
| Record name | 4-(2H-1,3-Benzodioxol-5-yl)-4-hydroxycyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80569943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150019-57-1 | |
| Record name | 4-(Benzo[d][1,3]dioxol-5-yl)-4-hydroxycyclohexanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=150019-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2H-1,3-Benzodioxol-5-yl)-4-hydroxycyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80569943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[(Z)-but-1-enyl]pyridine](/img/structure/B115430.png)

